molecular formula C15H19F3N6O2S B2997518 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide CAS No. 2097926-85-5

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide

Cat. No.: B2997518
CAS No.: 2097926-85-5
M. Wt: 404.41
InChI Key: TXFOCRJIWQHKBB-UHFFFAOYSA-N
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Description

1-Methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrimidine core substituted with a trifluoromethyl group, a piperidine ring, and an imidazole-sulfonamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets . Structural determination of analogous compounds often employs crystallographic tools like SHELX software for refinement, underscoring the importance of precise stereochemical analysis in drug development .

Properties

IUPAC Name

1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]imidazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N6O2S/c1-10-20-12(15(16,17)18)9-13(21-10)24-6-3-11(4-7-24)22-27(25,26)14-19-5-8-23(14)2/h5,8-9,11,22H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFOCRJIWQHKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3=NC=CN3C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This molecule features a sulfonamide group, a piperidine ring, and a trifluoromethyl-substituted pyrimidine, which may contribute to its pharmacological properties.

Structural Characteristics

The compound's unique structure can be summarized as follows:

Feature Description
Molecular Formula C17H19F3N4O2S
Key Functional Groups Sulfonamide, piperidine, trifluoromethyl pyrimidine
Molecular Weight 372.41 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets and influencing its pharmacokinetic properties.

S1P2 Receptor Antagonism

Research indicates that this compound acts as an antagonist of the S1P2 receptor, which is implicated in various pathological conditions, including idiopathic pulmonary fibrosis. This receptor plays a critical role in cellular signaling related to immune responses and vascular integrity. The antagonistic activity against S1P2 suggests potential therapeutic applications in treating fibrotic diseases and other conditions where S1P signaling is dysregulated.

Cytotoxicity and Anticancer Properties

In vitro studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. Specifically, analogs of this compound have demonstrated significant anticancer properties, suggesting that it could also possess similar effects. For instance, related compounds have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

The mechanism by which this compound exerts its biological effects may involve the inhibition of microtubule assembly, leading to disrupted cell division and proliferation in cancer cells. This has been observed in studies where structural analogs were found to inhibit microtubule assembly at concentrations around 20 μM .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Anticancer Activity : A study on 32 asymmetric compounds revealed that certain derivatives could inhibit the growth of various cancer types, including lung and breast cancers. These compounds demonstrated significant antiproliferative activity at low micromolar concentrations .
  • Receptor Interaction Studies : Further investigations into the binding affinities of similar compounds to various receptors have shown promising results for targeting pathways involved in cancer and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis based on structural features, physicochemical properties, and biological activity.

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP H-Bond Donors/Acceptors Reported Activity
1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide (Target) Pyrimidine-Piperidine Trifluoromethyl, Imidazole-sulfonamide ~476.4 (calculated) ~3.2 3 donors / 8 acceptors Hypothesized kinase inhibition
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Pyridine-Pyrrole Trifluoromethyl, Carboxamide 392.2 ~2.8 2 donors / 6 acceptors Anticandidal activity (IC50: 0.5 μM)
Sunitinib Indole-Pyrrole Trifluoromethyl, Carboxamide 398.5 4.1 2 donors / 7 acceptors Tyrosine kinase inhibitor (FDA-approved)
Structural and Functional Insights

Core Heterocycles :

  • The target compound utilizes a pyrimidine-piperidine scaffold , offering rigidity and enhanced binding to flat hydrophobic pockets in enzymes. In contrast, compound 41 employs a pyridine-pyrrole system , which may favor π-π stacking interactions but lacks the conformational restraint of piperidine .
  • Sunitinib , a clinical kinase inhibitor, shares the trifluoromethyl-carboxamide motif but uses an indole-pyrrole core, highlighting the versatility of trifluoromethylated heterocycles in drug design.

Sulfonamides are known to interact with catalytic lysine or serine residues in kinases . The trifluoromethyl group in all three compounds enhances metabolic stability and membrane permeability, but its placement on pyrimidine (target) versus pyridine (compound 41) alters electronic effects and steric bulk.

Biological Activity :

  • While compound 41 demonstrates potent anticandidal activity (IC50: 0.5 μM), the target compound’s hypothesized kinase inhibition aligns more closely with Sunitinib’s mechanism. However, the piperidine-imidazole-sulfonamide architecture may confer unique selectivity for specific kinase isoforms .
Physicochemical and ADMET Considerations
  • LogP : The target compound’s calculated LogP (~3.2) suggests moderate lipophilicity, balancing solubility and membrane penetration. This is lower than Sunitinib’s LogP (4.1), which may reduce off-target toxicity risks.
  • H-Bond Capacity : The higher number of hydrogen-bond acceptors in the target compound (8 vs. 6 in compound 41) could improve binding affinity but may also reduce oral bioavailability if excessive.

Key Challenges :

  • Synthetic complexity of the piperidine-pyrimidine scaffold may limit scalability.
  • Comparative in vivo pharmacokinetic data for the target compound remain scarce, necessitating further preclinical profiling.

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